4-Bromo-2-methylaniline hydrochloride

Description

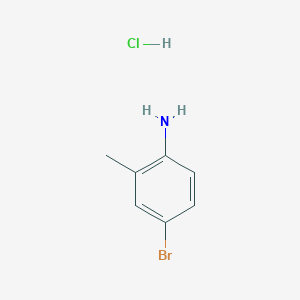

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-bromo-2-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN.ClH/c1-5-4-6(8)2-3-7(5)9;/h2-4H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDRDAMWXUPMNJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369181 | |

| Record name | 4-bromo-2-methylaniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13194-70-2 | |

| Record name | Benzenamine, 4-bromo-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13194-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-2-methylaniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, 4-bromo-2-methyl-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization for 4 Bromo 2 Methylaniline Hydrochloride

Established Synthetic Routes from Aniline (B41778) Precursors

The most common approaches to synthesizing 4-bromo-2-methylaniline (B145978) begin with 2-methylaniline (o-toluidine) and involve the regioselective introduction of a bromine atom onto the aromatic ring.

Regioselective Bromination of 2-Methylaniline Derivatives

Achieving regioselectivity is crucial in the bromination of 2-methylaniline, as the amino and methyl groups direct electrophilic substitution to the ortho and para positions. The desired product, 4-bromo-2-methylaniline, requires the bromine atom to be placed at the para position relative to the amino group.

Direct bromination of unprotected 2-methylaniline offers a more atom-economical route by avoiding protection and deprotection steps. Various reagents and conditions have been studied to optimize the yield and regioselectivity of this transformation. One effective method involves using cupric bromide (CuBr₂) as both a bromine source and an oxidant. The reaction can be carried out in solvents like tetrahydrofuran (THF) or ionic liquids.

Research has shown that using ionic liquids such as 1-hexyl-3-methylimidazolium chloride ([Hmim]Cl) can lead to high yields and selectivity under mild conditions. In one study, reacting 2-methylaniline with CuBr₂ in an ionic liquid for one hour resulted in the disappearance of the starting material, indicating a complete reaction. This method is advantageous as it often does not require supplementary oxygen or gaseous HCl, which can be necessary in other solvent systems.

Optimization studies for the halogenation of 2-methylaniline using copper halides have explored various parameters, including the solvent, temperature, and reaction time. The results highlight the efficiency of ionic liquids in promoting the desired para-bromination.

Table 1: Conditions for Direct Halogenation of 2-Methylaniline

| Entry | Solvent | Halogenating Agent | Conditions | Outcome |

|---|---|---|---|---|

| 1 | 36% Aqueous HCl | CuCl₂ (2 equiv) | 60°C, 3h, with O₂, gaseous HCl | Good yield of para-chlorinated product |

| 2 | 36% Aqueous HCl | CuCl₂ (2 equiv) | 60°C, 3h, without O₂ | No product formed |

| 3 | Ionic Liquid | CuCl₂ | Not specified | ~90% conversion to para-chlorinated product |

| 4 | Tetrahydrofuran (THF) | CuBr₂ (2 equiv) | Stirred for 4 hours | High yield of 4-bromo-2-methylaniline |

| 5 | Ionic Liquid | CuBr₂ (2.2 equiv) | Stirred for 1 hour | High yield and regioselectivity |

To enhance regioselectivity and prevent side reactions, such as oxidation of the amino group, a common strategy involves the use of a protecting group. The acetylation of the amino group in 2-methylaniline is a widely used technique.

This multi-step process involves three main stages:

Arylamine Protection: 2-methylaniline is reacted with acetic anhydride (B1165640) to form N-(2-methylphenyl)acetamide. This step protects the amino group and its acetyl group acts as a bulky para-directing group, sterically hindering ortho-substitution.

Bromination: The protected intermediate, N-(2-methylphenyl)acetamide, is then subjected to an electrophilic bromination reaction. The bromine is selectively introduced at the para position to the activating acetylamino group, yielding N-(4-bromo-2-methylphenyl)acetamide.

Hydrolysis (Deprotection): The final step involves the hydrolysis of the N-(4-bromo-2-methylphenyl)acetamide, typically by refluxing with a strong acid like concentrated hydrochloric acid. This removes the acetyl group and restores the amino functionality, yielding the target product, 4-bromo-2-methylaniline. nih.gov The product can then be isolated as its hydrochloride salt.

This method is highly effective in producing 4-bromo-2-methylaniline with high purity and is well-suited for industrial-scale production due to the availability of raw materials and straightforward procedures. nih.gov

Advanced Catalytic Approaches in Synthesis

While traditional methods are robust, research into advanced catalytic systems aims to improve efficiency, reduce waste, and provide alternative synthetic routes.

Transition Metal-Catalyzed Coupling Reactions in Synthetic Route Development

Transition metal-catalyzed reactions, particularly those involving palladium, are fundamental in modern organic synthesis for forming carbon-nitrogen (C-N) bonds. The Buchwald-Hartwig amination, for example, is a powerful method for coupling amines with aryl halides. wikipedia.orglibretexts.org

Theoretically, a Buchwald-Hartwig approach to synthesize 4-bromo-2-methylaniline could involve the palladium-catalyzed reaction of 1,4-dibromo-2-methylbenzene with an ammonia equivalent. This would form the C-N bond at the desired position. The general mechanism for such a reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the arylamine product. wikipedia.org

However, while the development of these advanced catalytic systems has significantly expanded the possibilities for C-N bond formation, their specific application for the synthesis of 4-bromo-2-methylaniline is not prominently featured in the scientific literature. The established methods involving regioselective bromination of 2-methylaniline or its protected form remain the most commonly reported and practiced routes. The utility of 4-bromo-2-methylaniline is frequently demonstrated as a substrate in subsequent transition metal-catalyzed reactions, such as Suzuki couplings, rather than as a product of such a reaction. nih.govmdpi.comdntb.gov.uaresearchgate.net

Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of halogenated anilines, including 4-bromo-2-methylaniline, often relies on electrophilic aromatic substitution. Research into novel catalytic systems aims to improve reaction rates, enhance regioselectivity, and allow for milder reaction conditions compared to traditional methods.

One area of development involves the use of transition metal catalysts. For instance, palladium-catalyzed reactions, such as Suzuki and Heck cross-coupling, are widely used for creating carbon-carbon bonds with aryl halides. mdpi.comchemicalbook.com While often used in reactions of bromoanilines, the principles of using sophisticated palladium catalysts, such as palladium nanocrystals supported on covalent organic frameworks (COFs), highlight a trend towards highly efficient, reusable catalytic systems. chemicalbook.com These catalysts offer a structured environment that can control particle size and improve catalytic activity. chemicalbook.com

Another approach involves the use of copper(II) bromide (CuBr₂) as both a bromine source and an oxidant. This method has been shown to be effective for the para-bromination of aniline derivatives in solvents like tetrahydrofuran (THF). google.com The use of CuBr₂ can lead to high selectivity for the desired para-isomer and high yields, which is a significant improvement in efficiency. google.com

Furthermore, research into the synthesis of related compounds, such as 4-bromoacetanilide, a common precursor, has explored various catalytic systems to replace hazardous reagents. Greener bromination can be achieved using a combination of ceric ammonium (B1175870) nitrate and potassium bromide (KBr) in an ethanol-water medium. sci-hub.st This in-situ generation of the brominating agent avoids the use of liquid bromine. sci-hub.st

| Catalyst System | Substrate | Reagents | Key Advantages |

| Palladium Nanocrystals on COFs | Aniline Derivatives | Aryl Halides | High efficiency, controlled catalyst size, potential for reusability. chemicalbook.com |

| Cupric Bromide (CuBr₂) | 2-Methylaniline | THF (solvent) | High para-selectivity, high yield, simplified operation. google.com |

| Ceric Ammonium Nitrate | Acetanilide | KBr in Ethanol/Water | In-situ generation of bromine, avoids hazardous liquid bromine. sci-hub.st |

Green Chemistry Principles and Sustainable Synthetic Protocols

The application of green chemistry principles to the synthesis of 4-bromo-2-methylaniline hydrochloride focuses on reducing waste, avoiding hazardous materials, and improving atom economy. A common synthetic route proceeds through the acetylation of 2-methylaniline to N-(2-methylphenyl)acetamide, followed by bromination and subsequent hydrolysis. google.com Green chemistry principles can be applied at each of these stages.

Alternative Reagents and Solvents:

Acetylation: Traditional acetylation uses acetic anhydride, which is hazardous. A greener alternative involves using zinc dust or iron powder with acetic acid to facilitate the conversion of aniline to acetanilide. sci-hub.st

Bromination: The use of liquid bromine is a significant environmental and safety hazard due to its corrosive and toxic nature. gradesfixer.com Sustainable protocols replace it with systems that generate bromine in situ. One such method is the combination of sodium hypochlorite (NaOCl) and sodium bromide (NaBr) in an acetic acid-water medium. researchgate.net Another established greener brominating agent is N-bromosuccinimide (NBS). echemi.com These alternatives often produce less harmful byproducts, such as water and sodium chloride, instead of hydrobromic acid (HBr). gradesfixer.com

Solvents: The use of eco-friendly solvents is a key aspect of green synthesis. 2-methyltetrahydrofuran (2-MeTHF), derived from renewable resources, is presented as a greener alternative to traditional solvents like tetrahydrofuran (THF). chemicalbook.com

Process Improvement: A patented process highlights a synthesis pathway that is convenient, environmentally protective, and avoids pollution. google.com The process involves the hydrolysis of N-(4-bromo-2-methylphenyl) acetamide (B32628) using concentrated hydrochloric acid, which directly yields the desired hydrochloride salt. google.com This reduces the number of workup steps.

| Synthesis Step | Conventional Method | Green Alternative | Environmental Benefit |

| Acetylation | Acetic Anhydride | Zn dust/Fe powder with Acetic Acid sci-hub.st | Avoids hazardous and corrosive reagent. |

| Bromination | Liquid Bromine (Br₂) | NaOCl/NaBr in Acetic Acid/Water researchgate.net | Produces NaCl and water as byproducts instead of HBr. gradesfixer.com |

| Bromination | Liquid Bromine (Br₂) | Ceric Ammonium Nitrate/KBr sci-hub.st | Avoids handling of toxic and corrosive liquid bromine. |

| Solvent | Tetrahydrofuran (THF) | 2-methyltetrahydrofuran (2-MeTHF) chemicalbook.com | Lower toxicity and derived from renewable sources. |

Industrial-Scale Production and Process Improvement Research

On an industrial scale, the synthesis of this compound requires processes that are not only efficient and high-yielding but also cost-effective and safe. Traditional production methods have been noted to suffer from low yields, significant pollution, and complex operations. google.com Research in this area focuses on streamlining synthesis and improving product purity.

One patented industrial process describes a three-step synthesis:

Amine Protection: 2-methylaniline is protected via acetylation to form N-(2-methylphenyl) acetamide. google.com

Bromination: The intermediate is brominated to yield N-(4-bromo-2-methylphenyl) acetamide. google.com

Hydrolysis: The final step involves hydrolysis with concentrated hydrochloric acid. This reaction is typically run at reflux for 1.5 to 2.5 hours in a solvent like dioxane. The use of HCl in this step directly produces the hydrochloride salt. google.com

Process improvements detailed in patent literature aim to enhance this pathway. Key parameters are optimized to maximize yield and purity. For example, specific ratios of reagents and reaction times are defined, such as refluxing N-(4-bromo-2-methylphenyl) acetamide with 25-35 mL of concentrated hydrochloric acid and 45-55 mL of dioxane for 1.5-2.5 hours. google.com Following the reaction, the mixture is neutralized with an ammonia solution to a specific pH (8-10) to facilitate the isolation and purification of the product. google.com

Another approach suitable for industrialization involves using cupric bromide (CuBr₂) in tetrahydrofuran (THF). google.com This method is highlighted for its high selectivity for the para-bromo isomer, high yield, and simple operational steps, making it valuable for industrial-scale production of unprotected bromoanilines. google.com The potential to regenerate and recycle the CuBr₂ also adds to its industrial applicability. google.com These process improvements lead to a final product with high purity, which is crucial for its use in subsequent applications, such as the synthesis of pharmaceuticals and other specialty chemicals. google.comechemi.com

| Parameter | Industrial Process Detail (Patent CN103787895A) |

| Starting Material | N-(4-bromo-2-methylphenyl) acetamide google.com |

| Key Reagent | Concentrated Hydrochloric Acid google.com |

| Solvent | Dioxane google.com |

| Reaction Time | 1.5 - 2.5 hours (reflux) google.com |

| Workup Step | Neutralization with ammonia solution to pH 8-10 google.com |

| Stated Benefits | High purity, environmental protection, simple operation. google.com |

Reactivity and Reaction Mechanisms of 4 Bromo 2 Methylaniline Hydrochloride Derivatives

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Moiety

The aniline moiety in 4-bromo-2-methylaniline (B145978) is activated towards electrophilic aromatic substitution. The amino group (-NH2) and the methyl group (-CH3) are both electron-donating groups, which increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. youtube.com These groups are ortho, para-directing, meaning that incoming electrophiles will preferentially add to the positions ortho and para to these substituents. libretexts.org

A common example of electrophilic aromatic substitution is bromination. makingmolecules.com In the case of aniline, the reaction with bromine water is so rapid that it leads to the formation of the 2,4,6-tribromoaniline (B120722) precipitate. youtube.com To achieve selective substitution, the high reactivity of the amino group can be moderated by acetylation. This involves reacting the aniline with acetic anhydride (B1165640) to form an acetanilide. The acetyl group is still ortho, para-directing but is less activating than the amino group, allowing for more controlled reactions. youtube.com

For 4-bromo-2-methylaniline, the positions available for electrophilic attack are ortho and para to the activating amino and methyl groups. The existing bromine atom at the 4-position and the methyl group at the 2-position will influence the regioselectivity of further substitutions. The directing effects of the substituents must be considered to predict the major products of these reactions.

A general mechanism for electrophilic aromatic substitution involves two main steps:

The electrophile attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion. libretexts.org

A base removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the substituted product. libretexts.org

Nucleophilic Substitution Reactions Involving the Halogen Atom

The bromine atom on the aromatic ring of 4-bromo-2-methylaniline can undergo nucleophilic substitution, where a nucleophile replaces the bromide ion. pressbooks.pub These reactions are fundamental in organic chemistry for introducing a wide range of functional groups. youtube.com The general mechanism for nucleophilic substitution at an alkyl halide involves the attack of a nucleophile on the electrophilic carbon atom, leading to the displacement of the halide leaving group. pressbooks.pub

There are two primary mechanisms for nucleophilic substitution: SN1 and SN2.

SN2 (Substitution Nucleophilic Bimolecular): This is a one-step, concerted mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group departs. The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. youtube.com SN2 reactions typically result in an inversion of stereochemistry at the reaction center. youtube.com

SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism that proceeds through a carbocation intermediate. The rate-determining step is the formation of the carbocation, and the reaction rate depends only on the concentration of the substrate. youtube.com

The specific mechanism that predominates depends on several factors, including the structure of the substrate, the nature of the nucleophile, the leaving group ability, and the solvent.

Cross-Coupling Reactions and Mechanistic Studies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 4-bromo-2-methylaniline is a valuable substrate for these transformations.

Suzuki-Miyaura Cross-Coupling Reactions with Arylboronic Acids

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound (like an arylboronic acid) with a halide or triflate in the presence of a palladium catalyst and a base. nih.gov This reaction is widely used in the synthesis of biaryls and other complex organic molecules. nih.govrsc.org

In the context of 4-bromo-2-methylaniline derivatives, the bromine atom serves as the halide coupling partner. For instance, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline can be coupled with various arylboronic acids using a Pd(PPh₃)₄ catalyst and K₃PO₄ as a base to yield a series of substituted aniline derivatives. nih.govmdpi.comnih.gov The reaction typically proceeds with good yields and tolerates a variety of functional groups on the arylboronic acid. nih.govmdpi.comnih.gov

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) species.

Transmetalation: The organoboron compound transfers its organic group to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product.

| Reactant 1 | Reactant 2 | Catalyst | Base | Product | Yield | Reference |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 3-chloro-4-fluorophenyl boronic acid | Pd(PPh₃)₄ | K₃PO₄ | Monosubstituted product | Moderate | nih.gov |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 3-chlorophenyl boronic acid | Pd(PPh₃)₄ | K₃PO₄ | Monosubstituted product | Moderate | nih.gov |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | Monosubstituted and bisubstituted products | 31-46% | mdpi.comnih.gov |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | Various aryl boronic acids | Tetrakis(triphenylphosphine)palladium(0) | K₃PO₄ | Arylated derivatives | 60-85% | mdpi.com |

Buchwald-Hartwig Amination and Other C-N Coupling Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, offering a milder alternative to traditional methods. wikipedia.org

The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.org The choice of ligand for the palladium catalyst is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed. rsc.org

Mechanistic studies have revealed that the catalytic system can be complex, with evidence for the involvement of "cocktail"-type catalysis where different types of catalytic centers, including molecular complexes, clusters, and nanoparticles, may be active in the reaction mixture. researchgate.net

| Aryl Halide | Amine | Catalyst System | Base | Product | Reference |

| Aryl halides | Primary or secondary amines | Palladium / Phosphine ligand | Strong base (e.g., NaOtBu) | Aryl amine | wikipedia.orgorganic-chemistry.org |

| 4-bromotoluene | Morpholine | Pd(I) dimer precatalyst / Ligand | KOtBu or NaOtBu | N-(p-tolyl)morpholine | rsc.org |

Miyaura–Ishiyama Cross-Coupling Reactions

The Miyaura-Ishiyama borylation is a palladium-catalyzed reaction that synthesizes boronate esters from aryl or vinyl halides and a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). wikipedia.org These boronate esters are valuable intermediates, particularly for subsequent Suzuki-Miyaura cross-coupling reactions. wikipedia.org

The reaction is typically carried out in the presence of a palladium catalyst and a weak base like potassium acetate (B1210297) (KOAc). organic-chemistry.org The mild reaction conditions allow for the borylation of substrates with a wide range of functional groups that might not be tolerated in other borylation methods involving highly reactive organometallic intermediates. organic-chemistry.org Recent developments have even enabled these reactions to be performed in water at room temperature using micellar catalysis. nih.gov

Palladium-Catalyzed Imine Formation and Derivatization

4-Bromo-2-methylaniline can be used to form imines (Schiff bases) through condensation with aldehydes or ketones. nih.gov These imines can then serve as substrates for further palladium-catalyzed reactions. For example, the reaction of 4-bromo-2-methylaniline with 3-bromothiophene-2-carbaldehyde yields (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline. nih.govmdpi.com This imine can then undergo Suzuki-Miyaura cross-coupling at the bromine-substituted positions. nih.govmdpi.com

Furthermore, palladium catalysis can be employed in the synthesis of indoles from imines. nih.gov This typically involves the Pd(II)-catalyzed cyclization of an imine, which can be formed in situ from an aniline and an alkyne. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield | Reference |

| 4-bromo-2-methylaniline | 4-bromothiophene carbaldehyde | Ethanol, Glacial acetic acid | (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline | - | nih.gov |

| 4-bromo-2-methylaniline | 3-bromothiophene-2-carbaldehyde | Glacial acetic acid | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 94% | mdpi.comnih.gov |

Condensation and Cyclization Pathways

The amino group and the methyl group in 4-bromo-2-methylaniline hydrochloride derivatives provide handles for various condensation and cyclization reactions to form heterocyclic systems. One important class of compounds that can be synthesized is quinazolines . The synthesis of quinazolines can be achieved through various strategies, often involving the condensation of an anthranilic acid derivative (which can be prepared from 4-bromo-2-methylaniline) with a suitable one-carbon source like formamide (B127407) or an orthoester. researchgate.net Alternatively, modern synthetic methods employ transition metal-catalyzed reactions. For instance, copper-catalyzed cascade reactions of substituted (2-bromophenyl)methylamines with amidines can lead to the formation of quinazolines. organic-chemistry.org Another approach involves the palladium-catalyzed three-component tandem reaction of 2-aminobenzonitriles with aldehydes and arylboronic acids. organic-chemistry.org While not directly starting from 4-bromo-2-methylaniline, these methods highlight the potential for its conversion into precursors for quinazoline (B50416) synthesis.

Imine (Schiff Base) Formation and Derivatization

The primary amino group of 4-bromo-2-methylaniline readily undergoes condensation with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically catalyzed by an acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

For example, the reaction of 4-bromo-2-methylaniline with 3-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid yields (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline in excellent yield. nih.govmdpi.comresearchgate.net These imine derivatives can be further functionalized, for instance, through Suzuki coupling reactions at the bromine positions. nih.govmdpi.comresearchgate.net

While traditional methods for imine synthesis often require prolonged heating, modern techniques aim for more efficient and environmentally friendly conditions. Sonochemical methods , which utilize ultrasound irradiation, have emerged as a powerful tool for accelerating organic reactions. questjournals.org The formation of Schiff bases from substituted anilines and benzaldehydes can be significantly promoted by ultrasound, often in the absence of a solvent. asianpubs.org This method offers several advantages, including shorter reaction times, higher yields, and simpler work-up procedures. questjournals.orgasianpubs.orgresearchgate.net The mechanism of sonochemical reactions is attributed to acoustic cavitation, where the formation, growth, and collapse of bubbles in the reaction medium create localized hot spots with high temperature and pressure, thus providing the energy for the reaction. questjournals.orgbeilstein-journals.org Although specific examples for this compound are not extensively documented, the general applicability of this method to a wide range of substituted anilines suggests its potential for the efficient synthesis of imines from this precursor. asianpubs.orgresearchgate.netresearchgate.net

Table 2: Comparison of Synthetic Methods for Imine Formation from Anilines

| Method | Conditions | Advantages | Disadvantages |

| Conventional | Refluxing in a solvent with acid/base catalyst | Well-established | Long reaction times, use of volatile organic solvents |

| Sonochemical | Ultrasound irradiation, often solvent-free | Short reaction times, high yields, environmentally friendly | Specialized equipment required |

Functional Group Interconversions and Derivatization Strategies

The functional groups of this compound offer various possibilities for interconversion and derivatization, expanding its synthetic utility.

The bromo group at the 4-position is a key site for derivatization. As discussed, it readily participates in palladium-catalyzed cross-coupling reactions. nih.govmdpi.comresearchgate.net Furthermore, it can be a precursor for other functional groups. For instance, the conversion of 4-bromo-2-methylaniline to 4-bromo-2-methylphenol (B185452) has been reported, which involves the diazotization of the amino group followed by hydrolysis. sigmaaldrich.com

The amino group is another versatile functional handle. Besides imine formation, it can be acylated to form amides. The N-acetyl derivative, N-(4-bromo-2-methylphenyl)acetamide, can be hydrolyzed back to 4-bromo-2-methylaniline, a reaction that is sometimes used as a protection-deprotection strategy in multi-step syntheses. google.com The amino group can also be diazotized and subsequently replaced by a variety of other functional groups (Sandmeyer reaction), although this can be competitive with reactions at the bromo position.

The methyl group is generally less reactive but can potentially undergo oxidation under harsh conditions.

These derivatization strategies allow for the synthesis of a wide range of compounds with diverse structures and properties, starting from the readily available this compound.

Advanced Applications and Functional Material Development

Application as a Versatile Building Block in Organic Synthesis

4-Bromo-2-methylaniline (B145978) hydrochloride serves as a fundamental precursor in numerous organic reactions. The presence of the bromine atom allows for various coupling reactions, such as Suzuki and Heck couplings, which are pivotal in forming carbon-carbon bonds. The amino group can be readily diazotized and substituted, providing a pathway to a diverse range of functional groups. This reactivity makes it an essential starting material for creating more complex molecules with desired properties. echemi.com

A common synthetic route to produce 4-bromo-2-methylaniline involves a multi-step process starting from o-toluidine (B26562). google.com This process typically includes an arylamine protection step, followed by bromination and subsequent hydrolysis to yield the final product. google.comguidechem.com This method is noted for its high purity and good yield, making it suitable for industrial-scale production. google.comguidechem.com

Contributions to Pharmaceutical and Medicinal Chemistry

The utility of 4-bromo-2-methylaniline hydrochloride extends significantly into the pharmaceutical and medicinal chemistry sectors, where it is a key component in the synthesis of various bioactive compounds.

Synthesis of Active Pharmaceutical Ingredients (APIs) Precursors

This compound is a critical intermediate in the production of precursors for active pharmaceutical ingredients. guidechem.comsigmaaldrich.com Its structural features are incorporated into the backbone of several drugs, contributing to their therapeutic effects. The synthesis often involves the transformation of the aniline (B41778) group or the substitution of the bromine atom to build the core structure of the API. echemi.com

Development of Novel Nitrogen-containing Heterocyclic Scaffolds (e.g., Quinolines, Pyrazine-based Amides)

Quinolines and their derivatives are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities. 4-Bromo-2-methylaniline is a key reactant in the synthesis of quinoline (B57606) scaffolds. For instance, it can be used to produce 4-alkoxyquinolines, which have shown potent and selective activity against Mycobacterium tuberculosis. nih.gov The synthesis of 2-(quinolin-4-yloxy)acetamides, which also exhibit antimycobacterial properties, can be simplified using precursors derived from 4-bromo-2-methylaniline. nih.gov Furthermore, quinoline derivatives synthesized from related bromo-anilines have been investigated as inhibitors of microbial DNA gyrase. nih.gov

Exploration in Antimycobacterial Agents and Other Bioactive Compounds

Research has demonstrated the potential of compounds derived from 4-bromo-2-methylaniline in developing new treatments for tuberculosis. A series of 4-alkoxyquinolines synthesized using this precursor showed significant inhibitory activity against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis. nih.gov The lead compounds from this research exhibited promising in vivo exposure in mice, suggesting a new avenue for developing antituberculosis drug candidates. nih.gov Additionally, other studies have explored salicylidenehydrazine derivatives as potential antimycobacterial agents, highlighting the broad interest in nitrogen-containing compounds for treating infectious diseases. nih.gov

Role in Agrochemical and Specialty Chemical Production

In the agrochemical industry, this compound is utilized as an intermediate for synthesizing pesticides and herbicides. echemi.com The bromine atom in its structure is often a key feature for the biological activity of the final agrochemical product. For example, the organophosphate pesticide profenofos (B124560) is metabolized to 4-bromo-2-chlorophenol, a related bromo-aromatic compound, indicating the importance of this structural motif in pesticide chemistry. nih.gov Its role as a building block also extends to the production of various specialty chemicals, including dyes and other functional materials. echemi.com

Advances in Materials Science: Polymers and Advanced Chemicals

The versatility of this compound also finds application in materials science. It can be used as a monomer or a precursor to monomers for the synthesis of specialized polymers. echemi.com The presence of the bromine atom allows for polymerization through various coupling reactions, leading to polymers with specific electronic or physical properties. These materials can be utilized in a range of advanced applications, from functional dyes to other high-performance chemicals. echemi.comnbinno.com

Derivatization for Novel Chemical Entities (e.g., 4-Bromo-2-methylphenol)

This compound serves as a versatile starting material for the synthesis of a variety of novel chemical entities through derivatization. Its chemical structure, featuring an amino group and a bromine atom on a substituted benzene (B151609) ring, allows for a range of chemical transformations. These reactions are fundamental in the development of functional materials and in the field of organic synthesis.

A primary example of its derivatization is the conversion to 4-bromo-2-methylphenol (B185452). This transformation is typically achieved through a two-step diazotization and hydrolysis process. This well-established method in organic chemistry allows for the substitution of an amino group on an aromatic ring with a hydroxyl group.

The general reaction scheme for the conversion of 4-bromo-2-methylaniline to 4-bromo-2-methylphenol is as follows:

Step 1: Diazotization

In the first step, 4-bromo-2-methylaniline is treated with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid, at low temperatures (typically 0-5 °C). The hydrochloride salt of the aniline is often used directly. This reaction converts the primary amino group into a diazonium salt.

Step 2: Hydrolysis

The resulting diazonium salt is then hydrolyzed by heating the aqueous solution. The diazonium group is an excellent leaving group (as nitrogen gas), and it is replaced by a hydroxyl group from the water, yielding 4-bromo-2-methylphenol.

A similar process is detailed in the synthesis of 2-bromo-4-fluoro-6-methylphenol (B2496722) from 4-fluoro-2-methylaniline, which also proceeds via a diazotization-hydrolysis reaction sequence. google.com

Beyond its conversion to the corresponding phenol, 4-bromo-2-methylaniline is a valuable precursor for a range of other novel chemical entities. For instance, it can be reacted with various aldehydes to form Schiff bases (imines). An example is the reaction with 3-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid, which produces (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with a high yield. nih.gov These imine derivatives can then undergo further reactions, such as Suzuki cross-coupling, to introduce additional molecular diversity. nih.gov

The derivatization of 4-bromo-2-methylaniline is a key strategy for the synthesis of complex molecules with specific functionalities, which are of interest in materials science and medicinal chemistry.

Spectroscopic and Structural Elucidation in Research

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure Confirmation

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is fundamental for confirming the molecular structure of 4-Bromo-2-methylaniline (B145978) hydrochloride by identifying its functional groups.

In the FT-IR spectrum, the most telling feature for the hydrochloride salt is the presence of the ammonium (B1175870) ion (-NH₃⁺). This group gives rise to a broad and strong absorption band, typically in the 2800-3200 cm⁻¹ region, which corresponds to the N-H stretching vibrations. This contrasts sharply with the free amine (4-Bromo-2-methylaniline), which would show two distinct, sharper peaks around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations appear as weaker bands above 3000 cm⁻¹, while the C-H stretching of the methyl group is observed just below 3000 cm⁻¹. Other key absorptions include C=C stretching vibrations within the aromatic ring (approx. 1600-1450 cm⁻¹) and the C-Br stretching vibration, which is typically found at lower frequencies in the fingerprint region.

Table 1: Characteristic Vibrational Frequencies for 4-Bromo-2-methylaniline Hydrochloride

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch (-NH₃⁺) | 2800-3200 | Broad, strong absorption in FT-IR |

| C-H Stretch (Aromatic) | 3000-3100 | Medium to weak intensity |

| C-H Stretch (Methyl) | 2850-2975 | Medium intensity |

| C=C Stretch (Aromatic) | 1450-1600 | Medium to strong intensity |

| C-N Stretch | 1250-1350 | Medium intensity |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for providing a detailed atomic-level map of the molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are used to elucidate the precise structure of this compound. While specific spectral data for the hydrochloride salt is not widely published, data for the parent compound, 4-Bromo-2-methylaniline, provides a strong basis for interpretation, and the hydrochloride has been characterized by ¹H NMR. molaid.com

For the free base, the methyl protons (–CH₃) typically appear as a singlet around 2.1-2.2 ppm. The aromatic protons show distinct signals in the 6.5-7.5 ppm range, with their splitting patterns (doublets, doublet of doublets) revealing their positions relative to each other and the other substituents. The amine (–NH₂) protons usually appear as a broad singlet.

Upon formation of the hydrochloride salt, significant changes are expected in the ¹H-NMR spectrum. The protonation of the amino group to an ammonium (–NH₃⁺) group causes a downfield shift for all nearby protons due to its increased electron-withdrawing nature. The aromatic proton signals would shift to a higher ppm value. The amine protons would also shift significantly downfield and may broaden further.

In the ¹³C-NMR spectrum, distinct signals are observed for each unique carbon atom in the molecule, including the methyl carbon, the six aromatic carbons, with their chemical shifts being influenced by the attached substituents (bromo, methyl, and amino groups).

Table 2: Representative ¹H-NMR Spectral Data for 4-Bromo-2-methylaniline (Free Base)

| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₃ | ~2.18 | Singlet |

| Aromatic H | ~6.9-7.3 | Multiplet |

Table 3: Representative ¹³C-NMR Spectral Data for 4-Bromo-2-methylaniline (Free Base)

| Carbon Assignment | Approximate Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | ~17 |

| Aromatic C-Br | ~110 |

| Aromatic C | ~120-135 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Studies (e.g., LC-MS, HREI-MS, EI-MS)

Mass spectrometry (MS) is used to determine the molecular weight and study the fragmentation pattern of the compound, further confirming its identity. In techniques like Electron Ionization (EI-MS), the molecule is ionized and fragmented. For this compound, the analysis would typically detect the mass of the volatile free base, 4-Bromo-2-methylaniline.

The most characteristic feature in the mass spectrum would be the molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, the molecular ion peak will appear as a pair of peaks of nearly equal intensity (M⁺ and M+2), which is a definitive signature for a monobrominated compound. High-Resolution Mass Spectrometry (HREI-MS) can determine the exact mass to several decimal places, allowing for the calculation of the elemental formula.

Common fragmentation pathways include the loss of a methyl group ([M-15]⁺) or the loss of the bromine atom ([M-79/81]⁺).

Table 4: Expected Mass Spectrometry Data for 4-Bromo-2-methylaniline

| Ion | m/z (mass-to-charge ratio) | Description |

|---|---|---|

| [M]⁺ | ~185/187 | Molecular ion peak showing bromine isotope pattern |

| [M-CH₃]⁺ | ~170/172 | Loss of a methyl group |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the ultimate method for determining the absolute solid-state structure of a crystalline compound like this compound. Studies have confirmed the use of X-ray single-crystal diffraction for the analysis of this compound. molaid.com

This technique involves directing X-rays onto a single crystal of the substance. The resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, from which the precise positions of all atoms can be determined. This analysis provides definitive proof of the ionic nature of the compound, showing the location of the chloride anion in the crystal lattice relative to the protonated ammonium cation. It yields highly accurate measurements of bond lengths, bond angles, and torsional angles. Furthermore, it reveals crucial information about the packing of molecules in the crystal, including intermolecular forces like hydrogen bonds between the ammonium group (N-H⁺) and the chloride ion (Cl⁻).

Table 5: Parameters Determined by Single-Crystal X-ray Diffraction

| Parameter | Description |

|---|---|

| Crystal System | The symmetry system of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | The precise distance between the nuclei of two bonded atoms (e.g., C-C, C-N, C-Br). |

| Bond Angles | The angle formed between three connected atoms. |

Spectroscopic Techniques for Purity Assessment (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for determining the purity of this compound. These techniques separate the target compound from any impurities present in the sample.

In a typical reverse-phase HPLC method, the sample is dissolved in a suitable solvent and injected into the system. It is then passed through a column (commonly a C18 column) under high pressure using a mobile phase, which is typically a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water. A UV detector is commonly used to monitor the column eluent, as the aromatic ring of the compound absorbs UV light.

The purity is determined from the resulting chromatogram. In an ideal scenario, a pure sample will show a single, sharp peak. The purity is calculated by taking the area of the main peak as a percentage of the total area of all peaks detected.

Table 6: Typical Parameters for an HPLC Purity Assay

| Parameter | Example Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at a specific wavelength (e.g., 254 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 5-10 µL |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the electronic structure and optimized geometry of molecules. By approximating the many-electron Schrödinger equation, DFT calculations can predict various molecular properties with a favorable balance of accuracy and computational cost. Studies on similar aniline (B41778) derivatives have successfully used methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) in conjunction with basis sets such as 6-311++G(d,p) to model molecular geometry and vibrational frequencies. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. libretexts.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital available to accept electrons. libretexts.orgyoutube.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. scispace.com A smaller gap suggests the molecule is more polarizable and more reactive.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated:

Ionization Energy (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2.

Nucleophilicity Index (ε): A measure of the molecule's ability to donate electrons.

For instance, a computational study on the related molecule methyl 4-bromo-2-fluorobenzoate using DFT found HOMO and LUMO energy values of -6.509 eV and -4.305 eV, respectively. scispace.com Such calculations allow for the quantitative assessment of the molecule's electronic properties and reactivity.

| Parameter | Formula | Interpretation |

|---|---|---|

| Ionization Energy (I) | I ≈ -EHOMO | Propensity to donate an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation or change. |

| Electronegativity (χ) | χ = (I + A) / 2 | Power to attract electrons. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | "Escaping tendency" of electrons. |

Molecular Electrostatic Potential (MESP) maps are valuable visual tools for understanding the charge distribution within a molecule and predicting its reactive behavior. researchgate.net The MESP illustrates the electrostatic potential on the surface of a molecule, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In MESP maps, negative potential regions (typically colored red) indicate areas prone to electrophilic attack, while positive regions (blue) are susceptible to nucleophilic attack. For aniline derivatives, negative potentials are generally located around the nitrogen atom of the amine group due to its lone pair of electrons, making it a primary site for electrophilic interaction. researchgate.net Positive potentials are often found around the hydrogen atoms of the amine group, indicating their potential involvement in hydrogen bonding. scispace.comresearchgate.net

Computational methods can predict the vibrational frequencies of a molecule, which can then be compared with experimental data from FT-IR and FT-Raman spectroscopy. This comparison helps in the definitive assignment of vibrational modes to specific molecular motions. Theoretical studies on the isomer 2-bromo-4-methylaniline (B145976) have shown that DFT calculations, particularly using the B3LYP method with a 6-311++G(d,p) basis set, yield vibrational frequencies that are in excellent agreement with experimental values after applying a suitable scaling factor. nih.gov The influences of the bromine, methyl, and amine substituents on the vibrational modes of the benzene (B151609) ring can be thoroughly analyzed through such comparative studies. nih.gov

| Vibrational Assignment | Experimental FT-IR | Experimental FT-Raman | Calculated (B3LYP/6-311++G(d,p)) |

|---|---|---|---|

| NH2 asymmetric stretching | 3478 | 3479 | 3501 |

| NH2 symmetric stretching | 3392 | 3393 | 3410 |

| C-H stretching | 3065 | 3067 | 3078 |

| NH2 scissoring | 1625 | 1626 | 1635 |

| C-N stretching | 1290 | 1291 | 1300 |

| C-Br stretching | 675 | 676 | 680 |

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling is instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and intermediate species. diva-portal.org For example, a study on the atmospheric reaction between 4-methyl aniline and the hydroxyl (OH) radical used the M06-2X DFT functional and transition state theory to map out the potential energy surface. mdpi.com The calculations revealed that the reaction can proceed through different pathways, including OH addition to the aromatic ring and hydrogen abstraction from the amine group. mdpi.com Such models provide kinetic data, like reaction rate coefficients, and identify the major products under various conditions, offering a level of detail that is often difficult to obtain experimentally. mdpi.com

In Silico Approaches in Drug Discovery and Design for Derivatives

In silico techniques are integral to modern drug discovery, enabling the rapid screening of virtual libraries of compounds and the prediction of their biological activity and pharmacokinetic properties. Derivatives of bromoaniline have been investigated as potential therapeutic agents. sciencescholar.usneliti.com

Molecular docking is a primary tool used to predict the binding orientation and affinity of a small molecule to the active site of a target protein. neliti.com For example, derivatives of bromoaniline were docked against the Hsp90 chaperone protein, a target in cancer therapy. sciencescholar.usresearchgate.net The results are often expressed as a docking score or glide energy, where a lower value indicates a more favorable binding interaction. neliti.com

Beyond binding affinity, computational models can predict ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity properties. These predictions help to identify drug candidates with favorable pharmacokinetic profiles early in the discovery process, reducing the likelihood of late-stage failures. scispace.com

| Compound | Docking Score (kcal/mol) | Glide Energy (kcal/mol) | Interacting Residues |

|---|---|---|---|

| Derivative 5a | -8.5 | -45.2 | LEU 40, ASN 42 |

| Derivative 5b | -7.9 | -42.1 | LYS 50, ASP 84 |

| Derivative 5c | -9.1 | -50.7 | LEU 40, PHE 129 |

| Derivative 5d | -8.8 | -48.6 | ASN 42, GLY 88 |

Exploration of Non-Linear Optical Properties through Computational Studies

Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics, such as optical switching and data processing. nih.gov Computational chemistry can predict the NLO response of molecules, primarily by calculating the first and second hyperpolarizabilities (β and γ, respectively). A large hyperpolarizability value is indicative of a strong NLO response.

Computational studies on molecules with donor-acceptor groups, such as 2-methyl-4-nitroaniline (B30703) (an isomer of the bromo-analogue with a nitro-acceptor group instead of bromo), have shown that the arrangement of these groups and intermolecular interactions in the solid state significantly affect the NLO properties. researchgate.net Time-dependent Hartree-Fock (TDHF) and other methods are used to evaluate these properties. researchgate.net The Z-scan technique is an experimental method often used to validate the computational predictions of third-order NLO properties. nih.gov The search for organic molecules with high NLO activity is driven by the ability to tune their properties through synthetic modification, a process that can be guided and accelerated by computational modeling. researchgate.net

Environmental Impact and Ecotoxicological Research Methodologies

Environmental Fate and Degradation Pathways of Halogenated Anilines

Halogenated anilines, including compounds like 4-Bromo-2-methylaniline (B145978), are recognized for their persistence in the environment. Their environmental fate is largely dictated by microbial degradation, as other elimination mechanisms such as evaporation and autoxidation are generally minor. nih.gov The structure of these compounds, featuring a halogen substituent on an aromatic amine ring, confers a degree of recalcitrance to natural degradation processes.

Biodegradation is the most significant removal mechanism for anilines from aquatic and terrestrial systems. nih.gov Microorganisms in soil and water have evolved specific enzymatic pathways to utilize these compounds as a source of carbon and energy. frontiersin.org The degradation can proceed under both aerobic and anaerobic conditions, though the pathways often differ. nih.govresearchgate.net

Several bacterial degradation pathways for halogenated anilines have been identified. A common initial step involves an oxidative deamination catalyzed by enzymes like aniline (B41778) dioxygenase, which converts the aniline into a corresponding catechol. nih.govfrontiersin.orgresearchgate.net For example, monochloroaniline can be converted to chlorocatechol. frontiersin.org This intermediate is then typically funneled into one of two main routes: the ortho-cleavage pathway or the meta-cleavage pathway, which further breaks down the aromatic ring. frontiersin.org

Another identified transformation mechanism, particularly under aerobic conditions, is acetylation. This process involves the addition of an acetyl group to the amine, which can alter the compound's properties and subsequent fate in the environment. nih.gov In some cases, dehalogenation can occur as an initial step, removing the halogen atom to produce aniline, which is then degraded. frontiersin.org Conversely, some pathways involve the removal of the halogen after the ring has been opened. The specific pathway utilized depends on the microbial species present and the environmental conditions. nih.govwsu.edu

Table 1: Key Processes in the Environmental Fate of Halogenated Anilines

| Process | Description | Key Enzymes/Mechanisms | Significance |

|---|---|---|---|

| Microbial Degradation | The primary mechanism for the breakdown of halogenated anilines in the environment by microorganisms. frontiersin.org | Aniline Dioxygenase, Dehalogenases, Catechol Dioxygenases (ortho- and meta-cleavage). frontiersin.orgresearchgate.net | Most significant pathway for the ultimate removal and mineralization of these compounds. nih.gov |

| Oxidative Deamination | An initial step in many degradation pathways where the amino group is removed and the aromatic ring is hydroxylated to form a catechol. nih.govfrontiersin.org | Aniline Dioxygenase. frontiersin.org | Crucial for destabilizing the aromatic ring, making it susceptible to cleavage. |

| Acetylation | A transformation pathway where an acetyl group is added to the aniline's amino group. nih.gov | N-acetyltransferases. | Can alter the toxicity and bioavailability of the compound, representing a major transformation mechanism under certain aerobic conditions. nih.gov |

| Binding to Humic Matter | A process where aniline and its derivatives can become bound to organic matter in soil and sediment. nih.goveuropa.eu | Covalent bond formation. | Reduces the bioavailability of the compound for microbial degradation, leading to long-term persistence. europa.eu |

Ecotoxicological Investigations and Environmental Risk Assessment

Ecotoxicological studies are essential for understanding the potential harm that chemicals like 4-Bromo-2-methylaniline hydrochloride can pose to ecosystems. Aromatic amines, as a class, are known to present a notable hazard to aquatic environments. mdpi.com Risk assessments for analogous compounds indicate a clear risk for aquatic organisms and for microorganisms in wastewater treatment plants. europa.eu

Safety data for 4-bromoaniline, a closely related compound, explicitly states that it is "Very toxic to aquatic life with long lasting effects". cdhfinechemical.com Other sources classify it as harmful to aquatic organisms. fishersci.com This suggests that this compound is also likely to exhibit significant ecotoxicity. The environmental risk is compounded by the potential for these chemicals to be released through industrial production and processing, or as degradation byproducts of pesticides and dyes. nih.govfrontiersin.orgmdpi.com

Environmental risk assessment combines exposure assessment with effects assessment. For halogenated anilines, water is considered the environmental compartment of major concern due to their high solubility. europa.eu Although some compounds are readily biodegradable under specific conditions, their persistence can increase significantly when bound to soil or sediment, where degradation is much slower. europa.eu The potential for bioaccumulation in soil-dwelling organisms and subsequent transfer through the food chain is also a concern. europa.eu

Table 2: Ecotoxicological Profile of Related Bromoanilines

| Compound | CAS No. | Ecotoxicity Classification | Key Hazard Statement |

|---|---|---|---|

| 4-Bromoaniline | 106-40-1 | Acute Aquatic Hazard, Category 1; Chronic Aquatic Hazard, Category 1. cdhfinechemical.com | H410: Very toxic to aquatic life with long lasting effects. cdhfinechemical.com |

| 3-Bromoaniline | 591-19-5 | Acute Aquatic Hazard, Category 2; Chronic Aquatic Hazard, Category 2. | H411: Toxic to aquatic life with long lasting effects. |

| Aniline (Parent Compound) | 62-53-3 | Acute Aquatic Hazard, Category 1; Chronic Aquatic Hazard, Category 2. | Toxic to aquatic life with long lasting effects. europa.eu |

Biological Assay Methodologies for Toxicity Profiling (e.g., DNA Damage Assessment)

A critical aspect of toxicological research on aromatic amines is assessing their potential to cause genetic damage (genotoxicity). Various biological assays are employed to profile the toxicity of these compounds. The mechanism of genotoxicity for many aromatic amines involves metabolic activation, often by cytochrome P450 enzymes, into reactive intermediates that can damage DNA. imrpress.com

DNA Damage Assessment: A primary mechanism of aniline-induced toxicity is oxidative stress, which leads to oxidative DNA damage. A key biomarker for this type of damage is the formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG). wikipedia.orgcellbiolabs.com The accumulation of 8-OHdG in cellular DNA can lead to mutagenic events and is implicated in tumorigenesis. wikipedia.org The quantification of 8-OHdG is a widely used method for assessing the oxidative DNA damaging potential of a chemical.

Enzyme-Linked Immunosorbent Assay (ELISA): This is a common method for quantifying 8-OHdG in biological samples like urine, serum, or DNA extracted from tissues. cellbiolabs.comfishersci.com Competitive ELISA kits use a monoclonal antibody highly specific to 8-OHdG, allowing for rapid and sensitive detection. cellbiolabs.comfishersci.comjaica.com The amount of 8-OHdG in a sample is determined by comparing its results to a standard curve. cellbiolabs.com

Other Genotoxicity Assays: Beyond direct DNA damage measurement, several other assays are used to screen for the mutagenic and clastogenic (chromosome-damaging) potential of aromatic amines.

Ames Test: This is a widely used bacterial reverse mutation assay to screen for mutagenic compounds. imrpress.com It uses strains of Salmonella typhimurium with mutations in genes involved in histidine synthesis. A positive test is indicated if the chemical causes the bacteria to revert to a state where they can synthesize histidine. wikipedia.org

Sister Chromatid Exchange (SCE) Assay: This assay is a sensitive indicator of genotoxic events. It measures the exchange of genetic material between two identical sister chromatids and is used to detect the activity of DNA-damaging agents. nih.gov Aromatic amines have been shown to induce SCEs in specific cell lines that have the metabolic capability to activate them. nih.gov

SOS/Chromotest: This is a bacterial colorimetric assay that measures the induction of the SOS DNA repair system in Escherichia coli. acs.org Activation of this system indicates that DNA damage has occurred.

Handling and Storage Guidelines for Research Integrity

Maintaining the integrity of this compound samples is paramount for the validity and reproducibility of environmental and toxicological research. This requires strict adherence to proper handling and storage protocols to prevent contamination, degradation, or alteration of the chemical. azolifesciences.comcruma.es

Handling:

Designated Area: All work with the compound should be conducted in a designated area, such as a certified chemical fume hood or a glove box, to prevent inhalation and contamination of the laboratory environment. wsu.edurutgers.edu

Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times. This includes nitrile gloves, safety goggles or a face shield to protect against splashes, and a full-length lab coat. rutgers.eduscribd.com

Spill Management: An appropriate spill kit with absorbent materials (e.g., vermiculite, sand) should be readily available. In case of a spill, the area should be evacuated and secured. Only trained personnel with proper PPE should perform the cleanup. rutgers.eduscribd.comnj.gov

Storage:

Container: The compound should be stored in its original, tightly sealed container to prevent contamination and exposure to moisture and air. wsu.edurutgers.edu Containers must be clearly labeled. needle.tube

Conditions: Storage should be in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. wsu.edurutgers.edu Some related compounds are light-sensitive, which can cause degradation. wikipedia.org

Incompatibilities: The compound must be stored separately from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides to avoid violent reactions. wsu.edunj.gov

Chain of Custody: For research purposes, maintaining a documented chain of custody is crucial. This involves recording every step of the sample's journey, including who handled it and the conditions during transport and storage, to ensure traceability and accountability. azolifesciences.comeurofins.com

Adherence to these guidelines ensures not only the safety of laboratory personnel but also the scientific integrity of the data generated from research involving this compound. azolifesciences.comneedle.tube

Patent Landscape and Future Research Directions

Analysis of Patent Literature for Synthetic Routes and Applications

An examination of the patent literature reveals a focused interest on the efficient and environmentally conscious synthesis of 4-Bromo-2-methylaniline (B145978) and its derivatives. A key patent, CN103787895A, details a specific production process for 4-bromo-2-methylaniline, which is the free base of the hydrochloride salt. google.com This process is structured in three main stages:

Arylamine Protection: The synthesis begins with the protection of the amine group of 2-methylaniline (o-toluidine) to form N-(2-methylphenyl) acetamide (B32628). google.com

Bromination: The resulting acetamide undergoes a bromination reaction to yield N-(4-bromo-2-methylphenyl) acetamide. google.com

Hydrolysis: The final step involves the hydrolysis of the bromo-acetamide intermediate, typically using a strong acid like concentrated hydrochloric acid, to produce the target compound, 4-bromo-2-methylaniline. google.com The use of hydrochloric acid in this final deprotection step naturally leads to the formation of the hydrochloride salt.

The patent emphasizes benefits such as the use of readily available raw materials, low equipment investment, high purity of the final product, and an environmentally friendly process. google.com This suggests a drive within the industry to optimize production for both economic and ecological efficiency.

The patent landscape also shows that bromoaniline derivatives are valuable intermediates for more complex molecules. For instance, patent CN110885290A describes the synthesis of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride, a fluorine-containing compound with applications in pharmaceuticals and functional materials. google.com While the target compound is different, the synthesis originates from a related bromo-substituted precursor, underscoring the role of compounds like 4-Bromo-2-methylaniline hydrochloride as foundational building blocks in medicinal and chemical synthesis. google.com

Table 1: Patented Synthetic Route for 4-Bromo-2-methylaniline

| Step | Reactant | Reagent/Conditions | Product | Patent Reference |

|---|---|---|---|---|

| 1. Protection | 2-methylaniline | Acetic anhydride (B1165640) | N-(2-methylphenyl) acetamide | google.com |

| 2. Bromination | N-(2-methylphenyl) acetamide | Brominating agent | N-(4-bromo-2-methylphenyl) acetamide | google.com |

Bibliometric Analysis of Research Publications

The patent activity, with examples such as CN103787895A, indicates a strong research and development interest in regions with significant chemical manufacturing sectors. google.com The documentation highlights a trend towards process optimization, emphasizing high yield, purity, and sustainable practices. google.com

Furthermore, the broader class of bromoanilines shows significant research interest. A search for a structurally similar compound, 4-bromo-2-methoxy-N-methylaniline hydrochloride, reveals its association with over 200 patents, suggesting a robust and active area of chemical research and application for these types of halogenated aniline (B41778) derivatives. uni.lu The research concerning this compound is primarily found within patents and chemical reference databases rather than standalone academic articles, pointing to its role as a practical building block for industrial applications rather than a subject of fundamental academic study.

Table 2: Analysis of Publication Types for 4-Bromo-2-methylaniline and Related Compounds

| Publication Type | Primary Focus | Key Findings |

|---|---|---|

| Patents | Synthetic Process, Industrial Application | Details specific, optimized, and environmentally conscious production routes; Use as an intermediate for pharmaceuticals and agrochemicals. google.comgoogle.com |

| Chemical Databases (e.g., PubChem) | Physicochemical Properties, Identifiers | Provides structural data, molecular formula, and identifiers; Lists associated patents. uni.lunih.gov |

Emerging Trends and Unexplored Research Avenues

The current and emerging trends for this compound are centered on its application as a strategic intermediate in organic synthesis. Key trends include:

Green Chemistry in Synthesis: A noticeable trend is the development of more sustainable and environmentally friendly synthetic routes. Patented methods that reduce pollution, use easily obtainable materials, and simplify operations are increasingly favored. google.com This aligns with the broader chemical industry's move towards green chemistry principles.

Intermediate for Complex Molecules: There is a clear trend in using this and related bromo-anilines as precursors for high-value compounds, particularly in the pharmaceutical and agrochemical sectors. google.comgithub.com Its reactive sites—the bromo group and the amino group—allow for diverse subsequent chemical modifications.

Synthesis of Fluorinated Compounds: The use of brominated precursors to create complex fluorinated molecules is an important emerging area. google.com Fluorine-containing compounds are of high interest in medicinal chemistry for their ability to enhance metabolic stability and binding affinity. google.com

Unexplored research avenues that could provide new opportunities include:

Novel Catalytic Systems: Research into new catalytic systems for the bromination or amination steps could lead to even more efficient, selective, and environmentally benign synthesis pathways.

Expanded Applications in Materials Science: While its role in pharmaceuticals is noted, its potential as a monomer or building block for novel functional polymers or organic electronic materials remains largely unexplored.

Flow Chemistry Synthesis: Adapting the patented batch synthesis processes to continuous flow chemistry could offer significant advantages in terms of safety, scalability, and product consistency.

Future Prospects in Chemical Innovation and Sustainable Development

The future prospects for this compound are intrinsically linked to innovation in the pharmaceutical, agrochemical, and specialty chemical industries. github.com As a versatile chemical intermediate, its demand is expected to grow in line with the need for new and improved active ingredients in these sectors.

In the context of chemical innovation, the compound serves as a valuable scaffold. Its structure allows for the strategic introduction of various functional groups, enabling the creation of diverse molecular libraries for drug discovery and crop protection research. The development of novel synthetic methods with mild reaction conditions and simpler operations will continue to be a key driver of innovation. google.com

From a sustainable development perspective, the focus on optimizing the synthesis of this compound is a significant contributor. The emphasis in the patent literature on creating processes that are "environment friendly and pollution-free" with high yields directly supports the goals of sustainable industrial chemistry. google.com Future work will likely intensify the search for greener solvents, recyclable catalysts, and processes that minimize waste generation, further aligning the production of this important intermediate with the principles of a circular economy. The continued refinement of its synthesis and application will ensure its relevance as a building block for a more sustainable chemical future.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Bromo-2-methylaniline |

| N-(2-methylphenyl) acetamide |

| N-(4-bromo-2-methylphenyl) acetamide |

| 2-methylaniline (o-toluidine) |

| 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride |

| 4-bromo-2-fluorobenzotrifluoride |

| 4-bromo-2-methoxy-N-methylaniline hydrochloride |

| Hydrochloric acid |

| Dioxane |

Q & A

Q. What are the critical physicochemical properties of 4-bromo-2-methylaniline hydrochloride, and how do they influence experimental design?

The compound’s molecular formula (C₇H₈BrN·HCl), molecular weight (~222.5 g/mol), and key properties like a melting point of ~52°C (aniline base) and LogP of 2.9 (hydrophobicity) are essential for solubility studies and reaction optimization . The topological polar surface area (46.5 Ų) suggests moderate hydrogen-bonding capacity, impacting solvent selection (e.g., polar aprotic solvents for nucleophilic substitutions). Storage at 0–6°C is recommended to prevent decomposition .

| Property | Value | Method/Source |

|---|---|---|

| Molecular Formula | C₇H₈BrN·HCl | IUPAC nomenclature |

| LogP | 2.9 | Open Babel estimation |

| Storage Conditions | 0°C–6°C | Kanto Reagents catalog |

Q. What synthetic routes are effective for preparing this compound?

A common method involves brominating 2-methylaniline using reagents like N-bromosuccinimide (NBS) in acidic conditions, followed by HCl treatment to form the hydrochloride salt. Purification via recrystallization (e.g., ethanol/water mixtures) ensures high purity (>97%) . Key steps:

- Bromination : Regioselective para-bromination due to the methyl group’s ortho-directing effect.

- Salt Formation : Neutralization with HCl in anhydrous ether.

- Validation : ¹H NMR (δ ~2.3 ppm for CH₃, δ ~6.8–7.2 ppm for aromatic protons) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound in catalytic applications?

DFT calculations (e.g., using B3LYP/6-31G*) model the compound’s electron density distribution, highlighting the bromine atom’s electrophilic character and the amine group’s nucleophilicity. This aids in predicting reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Studies correlate HOMO-LUMO gaps with experimental redox potentials .

Q. What analytical strategies resolve discrepancies in purity assessments of this compound?

Conflicting purity reports (e.g., 96% vs. 97%) arise from method variability. A combined approach is recommended:

- HPLC : Use a C18 column with a methanol-phosphate buffer (70:30) mobile phase, detecting at 207 nm for baseline separation of impurities .

- Titration : Non-aqueous potentiometric titration with HClO₄ to quantify free amine content.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺ at m/z 223.0) .

| Technique | Purpose | Key Parameters |

|---|---|---|

| HPLC | Purity quantification | Retention time: ~8.2 min |

| ¹H NMR | Structural validation | Integration ratios for protons |

Q. How does the hydrochloride salt form influence the compound’s reactivity in heterocyclic synthesis?

The HCl salt enhances solubility in polar solvents, facilitating reactions like diazotization (e.g., forming azo dyes). Comparative studies with the free base show faster kinetics in SNAr reactions due to protonation of the amine, increasing electrophilicity at the aromatic ring .

Methodological Guidance

- Handling Contradictions : If NMR and HPLC data conflict (e.g., unexpected peaks), perform 2D NMR (COSY, HSQC) to assign signals and spiking experiments with known impurities .